molecular formula C25H26N2OS B11651966 3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11651966
M. Wt: 402.6 g/mol
InChI Key: IXJDRNSHWRNKIN-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound characterized by its unique spiro structure, which involves a quinazoline moiety fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.

    Spirocyclization: The quinazoline intermediate is then subjected to spirocyclization with a cyclohexanone derivative in the presence of a base, such as sodium hydride, to form the spiro compound.

    Introduction of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The quinazoline moiety is known for its presence in various bioactive compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure could facilitate binding to specific sites, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methylphenyl)-2-(methylsulfanyl)-quinazoline: Lacks the spirocyclohexane ring, which may affect its biological activity and stability.

    3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentane]-4(6H)-one: Similar structure but with a cyclopentane ring instead of cyclohexane, potentially altering its chemical properties.

Uniqueness

The presence of the spirocyclohexane ring in 3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one distinguishes it from other compounds, potentially offering unique chemical and biological properties. This structural feature may enhance its stability and binding affinity in various applications.

Properties

Molecular Formula

C25H26N2OS

Molecular Weight

402.6 g/mol

IUPAC Name

3-(3-methylphenyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C25H26N2OS/c1-17-9-8-11-19(15-17)27-23(28)21-22(26-24(27)29-2)20-12-5-4-10-18(20)16-25(21)13-6-3-7-14-25/h4-5,8-12,15H,3,6-7,13-14,16H2,1-2H3

InChI Key

IXJDRNSHWRNKIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SC

Origin of Product

United States

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